Mefenamic acid-13C6 chemical properties and structure
Mefenamic acid-13C6 chemical properties and structure
An In-depth Technical Guide to Mefenamic Acid-13C6: Chemical Properties, Structure, and Applications For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefenamic acid-13C6 is the stable isotope-labeled version of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). This labeling, where six carbon atoms in the benzoic acid ring are replaced with the 13C isotope, renders the molecule an ideal internal standard for quantitative and semi-quantitative analysis by mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Mefenamic acid-13C6, with a focus on its use in analytical methodologies within research and drug development.
Chemical Structure and Identification
Mefenamic acid-13C6 is structurally identical to mefenamic acid, with the exception of the six carbon atoms in the benzoic ring, which are 13C isotopes. This substitution results in a mass shift of +6 Da compared to the unlabeled compound.
IUPAC Name: 2---INVALID-LINK--benzoic acid[1] Synonyms: Mefenamic acid-(benzoic ring-13C6), 2-(2,3-Dimethylphenylamino)benzoic-13C6 acid[2][3] CAS Number: 1325559-19-0[3][4][5][6]
Chemical and Physical Properties
The physical and chemical properties of Mefenamic acid-13C6 are primarily computed due to its main application as an analytical standard. The isotopic labeling does not significantly alter its chemical reactivity or solubility compared to the parent compound under typical analytical conditions.
| Property | Value | Source |
| Molecular Formula | ¹³C₆C₉H₁₅NO₂ | [5] |
| Molecular Weight | 247.24 g/mol | [1][5] |
| Exact Mass | 247.13040773 Da | [1][5] |
| Appearance | Solid (form) | |
| Density (Computed) | 1.2 ± 0.1 g/cm³ | [5] |
| XLogP3 (Computed) | 5.1 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 49.3 Ų | [1][2] |
Mechanism of Action
Mefenamic acid is a competitive inhibitor of cyclooxygenase (COX) enzymes, specifically hCOX-1 and hCOX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, mefenamic acid exerts its analgesic and anti-inflammatory effects. The 13C6-labeled version is expected to have the same mechanism of action, though it is not intended for therapeutic use.
Experimental Protocols and Applications
The primary application of Mefenamic acid-13C6 is as an internal standard (IS) for the quantification of mefenamic acid in biological matrices (e.g., plasma, urine) and pharmaceutical formulations.[4] Its use is critical for correcting for sample loss during preparation and for variations in instrument response (e.g., matrix effects in LC-MS).
General Protocol for Quantitative Analysis by LC-MS/MS
This protocol outlines a typical workflow for using Mefenamic acid-13C6 as an internal standard for the quantification of mefenamic acid in a plasma sample.
1. Preparation of Stock Solutions:
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Prepare a primary stock solution of mefenamic acid (the analyte) in a suitable organic solvent (e.g., methanol or acetonitrile).
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Prepare a separate primary stock solution of Mefenamic acid-13C6 (the internal standard) in the same solvent.
2. Preparation of Calibration Standards and Quality Controls (QCs):
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Create a series of calibration standards by spiking blank plasma with known concentrations of the mefenamic acid stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
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Add a fixed concentration of the Mefenamic acid-13C6 internal standard stock solution to all calibration standards, QC samples, and the study samples.
3. Sample Extraction (Protein Precipitation):
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To 100 µL of each plasma sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
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Vortex the mixture for 1-2 minutes to precipitate proteins.
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Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
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Chromatography: Employ a suitable C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Monitor the specific precursor-to-product ion transition for mefenamic acid.
- Simultaneously monitor the specific precursor-to-product ion transition for Mefenamic acid-13C6 (which will have a +6 m/z shift).
5. Data Analysis:
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Calculate the peak area ratio of the analyte (mefenamic acid) to the internal standard (Mefenamic acid-13C6) for each sample.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of mefenamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Safety and Handling
Mefenamic acid-13C6 should be handled in accordance with its Safety Data Sheet (SDS). It is intended for research use only.
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GHS Hazard Statements: May cause skin irritation (H315) and serious eye damage (H318).[1][5] The unlabeled parent compound is also classified as harmful if swallowed (H302) and may cause respiratory irritation (H335).[7][8][9]
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Precautionary Statements: Standard laboratory precautions should be taken. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][10] Handling should occur in a well-ventilated area.[7][10]
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Storage: Store at room temperature in a dry, well-ventilated place, away from heat and sources of ignition.[4][10] Keep the container tightly closed.
This guide provides a technical overview for professionals in the field. Always refer to the specific product's Certificate of Analysis and Safety Data Sheet for detailed handling and storage instructions.
References
- 1. Mefenamic Acid-13C6 | C15H15NO2 | CID 71312567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Mefenamic acid 13C6 (benzoic ring 13C6) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MefenaMic acid-13C6 | CAS#:1325559-19-0 | Chemsrc [chemsrc.com]
- 6. Mefenamic acid 13C6 (benzoic ring 13C6) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
